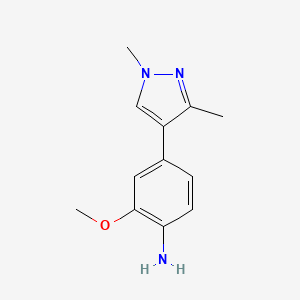
4-(1,3-Dimethylpyrazol-4-yl)-2-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-Dimethylpyrazol-4-yl)-2-methoxyaniline is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dimethylpyrazol-4-yl)-2-methoxyaniline typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-dimethyl-4-nitropyrazole with 2-methoxyaniline under reducing conditions. The reaction is usually carried out in the presence of a reducing agent such as iron powder or tin chloride in an acidic medium .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly .
化学反応の分析
Types of Reactions
4-(1,3-Dimethylpyrazol-4-yl)-2-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction of the nitro group to an amino group is a common transformation.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron powder, tin chloride, or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, quinones, and amino derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4-(1,3-Dimethylpyrazol-4-yl)-2-methoxyaniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and antimicrobial compounds.
Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of 4-(1,3-Dimethylpyrazol-4-yl)-2-methoxyaniline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include enzymes like cyclooxygenase (COX) and microbial enzymes .
類似化合物との比較
Similar Compounds
1,3-Dimethyl-4-nitropyrazole: A precursor in the synthesis of 4-(1,3-Dimethylpyrazol-4-yl)-2-methoxyaniline.
2-Methoxyaniline: Another precursor used in the synthesis.
Other Pyrazole Derivatives: Compounds such as 3,5-dimethylpyrazole and 4-aminopyrazole share structural similarities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a methoxyaniline moiety makes it a versatile compound for various applications .
特性
分子式 |
C12H15N3O |
|---|---|
分子量 |
217.27 g/mol |
IUPAC名 |
4-(1,3-dimethylpyrazol-4-yl)-2-methoxyaniline |
InChI |
InChI=1S/C12H15N3O/c1-8-10(7-15(2)14-8)9-4-5-11(13)12(6-9)16-3/h4-7H,13H2,1-3H3 |
InChIキー |
NGMLTYCMKSBPCN-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1C2=CC(=C(C=C2)N)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


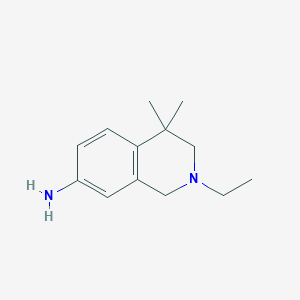
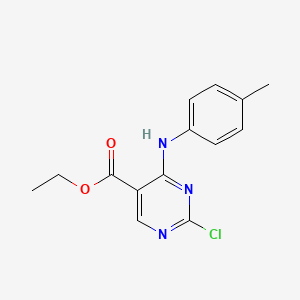



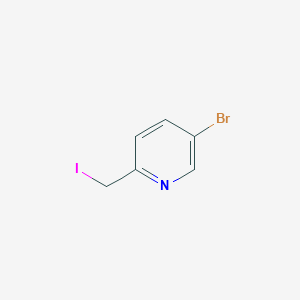
![3-Methoxythieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13883264.png)
![4-chloro-2-methyl-6-[4-(trifluoromethyl)phenyl]Pyrimidine](/img/structure/B13883267.png)
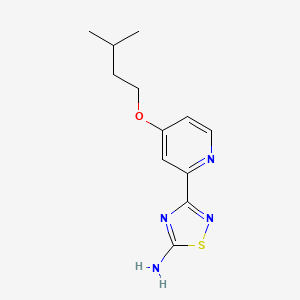
![4-chloro-6-phenyl-2-(trifluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13883280.png)
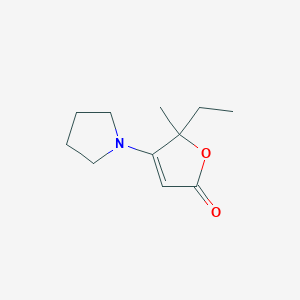
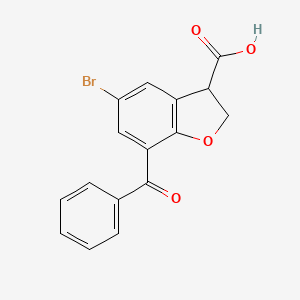
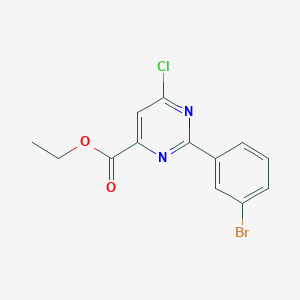
![4-chloro-5-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13883309.png)
